Solvent Red 49

Beschreibung

The exact mass of the compound Rhodamine B base is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43944. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

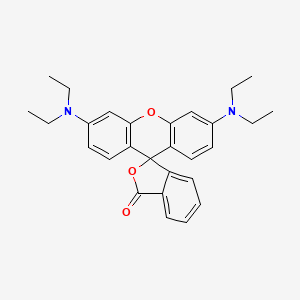

Structure

3D Structure

Eigenschaften

IUPAC Name |

3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNJMLVCIZGWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041744 | |

| Record name | C.I. Solvent Red 49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-34-2 | |

| Record name | Solvent Red 49 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Red 49 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent Red 49 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 49 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMK3588HID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Solvent Red 49

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Solvent Red 49 (C.I. 45170:1), a xanthene dye also known as Rhodamine B base. This document details the core chemical processes, experimental protocols, and methods for achieving high-purity this compound, crucial for its applications in research and various industrial settings.

Synthesis of this compound

The primary and most well-documented method for synthesizing this compound is the condensation reaction of m-diethylaminophenol with phthalic anhydride.[1][2] This process is typically carried out at elevated temperatures and results in the formation of the characteristic spirolactone structure of the dye. While this remains the conventional approach, recent advancements have explored more sustainable, solvent-free methods.[3]

Conventional Synthesis: Condensation of m-diethylaminophenol and Phthalic Anhydride

This method involves the reaction of two key precursors, m-diethylaminophenol and phthalic anhydride, to form the crude this compound.

Reaction Scheme:

Caption: Synthesis pathway for this compound.

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Reactants | ||

| m-diethylaminophenol | 10 parts by weight | |

| Phthalic anhydride | 12 parts by weight | |

| Reaction Conditions | ||

| Temperature | 170-175 °C | |

| Duration | 6-7 hours | |

| Atmosphere | Carbon dioxide blanket | |

| Yield | ~90% of theoretical |

Experimental Protocol:

-

Combine 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride in a suitable reaction vessel equipped with a stirrer.

-

Heat the stirred mixture to 175 °C under a blanket of carbon dioxide.

-

Maintain the reaction mixture at 170-175 °C for 6-7 hours.

-

Cool the mixture to 40 °C and then discharge it into water.

-

Adjust the pH of the resulting slurry to 12 by adding caustic soda.

-

Recover the insoluble material by filtration.

-

Rinse the filter cake with water and dry to obtain crude this compound.

Alternative Synthesis Methods

Other reported synthesis routes include the reaction of 2-(3,6-Dichloro-9H-xanthen-9-yl)benzoic acid with diethylamine under pressure.[1] More recently, a catalyst- and solvent-free continuous flow method using a mechanochemical approach has been developed, offering a more sustainable alternative with good yields.[3]

Purification of this compound

The major impurities in crude this compound are typically partially dealkylated compounds, which may not be effectively removed by simple recrystallization.[4] Therefore, a combination of purification techniques is often necessary to achieve high purity.

Purification Techniques

Several methods can be employed for the purification of this compound, including chromatography, recrystallization, and solvent extraction.

Purification Workflow:

Caption: General purification workflow for this compound.

Quantitative Data for Purification:

| Method | Solvents/Mobile Phase | Key Parameters | Reference |

| Column Chromatography | Ethyl acetate/isopropanol/ammonia (conc) (9:7:4) | RF value: 0.75 on Kieselgel G | [4][5] |

| Recrystallization | Methanol and dry diethyl ether | Slow addition of ether to concentrated methanol solution | [4][5] |

| Ethanol and dry diethyl ether | Addition of ten volumes of ether to ethanol solution containing a drop of conc. HCl | [4][5] | |

| Solvent Extraction | Benzene | To remove oil-soluble material prior to recrystallization | [4] |

Experimental Protocols:

Protocol 2.1.1: Column Chromatography

-

Prepare a chromatography column with Kieselgel G as the stationary phase.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a mobile phase of ethyl acetate/isopropanol/concentrated ammonia (9:7:4 v/v/v).[4][5]

-

Collect the fractions containing the purified dye (RF value of approximately 0.75).[4][5]

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2.1.2: Recrystallization from Methanol/Diethyl Ether

-

Dissolve the crude this compound in a minimum amount of hot methanol to form a concentrated solution.[4][5]

-

Slowly add dry diethyl ether to the solution until precipitation of the purified dye is observed.[4][5]

-

Allow the solution to cool to complete the crystallization process.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold diethyl ether and dry them.[4]

Protocol 2.1.3: Recrystallization from Ethanol/Diethyl Ether

-

Dissolve the crude this compound in ethanol containing a single drop of concentrated hydrochloric acid.[4][5]

-

Slowly add approximately ten volumes of dry diethyl ether to the solution.[4][5]

-

Collect the resulting precipitate by filtration.

-

Wash the solid with diethyl ether and air dry.[4]

Protocol 2.1.4: Benzene Extraction

-

Prior to recrystallization, extract the dried crude material with benzene.[4]

-

This step is designed to remove any oil-soluble impurities that may be present.[4]

-

The benzene-insoluble material is then carried forward for further purification by recrystallization.

Conclusion

The synthesis of this compound is a well-established process, with the condensation of m-diethylaminophenol and phthalic anhydride being the most common method, affording high yields. However, for applications requiring high purity, subsequent purification steps are critical. A multi-step approach, often combining solvent extraction, recrystallization, and column chromatography, is necessary to remove byproducts, particularly partially dealkylated species. The choice of purification method will depend on the initial purity of the crude product and the final purity requirements of the application. The development of greener synthesis protocols highlights a continuing effort to improve the environmental footprint of this widely used dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Rhodamine B - Sciencemadness Wiki [sciencemadness.org]

- 3. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]

- 4. This compound CAS#: 509-34-2 [m.chemicalbook.com]

- 5. Cas 509-34-2,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Chelerythrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Chelerythrine. Initially referenced under CAS number 509-34-2, it is crucial to clarify that this identifier correctly corresponds to Rhodamine B base. The scientifically recognized CAS numbers for Chelerythrine are 34316-15-9 for the cation and 3895-92-9 for its chloride salt.[1][2] Chelerythrine is a benzophenanthridine alkaloid with significant biological activities, including its role as a potent protein kinase C (PKC) inhibitor, which makes it a compound of interest in drug discovery and development.[2][3] This document serves as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key biological pathways.

Physicochemical Properties

Chelerythrine is a yellow crystalline solid.[1] Its core physicochemical characteristics are summarized in the tables below, providing a foundational understanding of its molecular and physical nature.

Table 1: General and Structural Properties of Chelerythrine

| Property | Value | Source(s) |

| CAS Number (Cation) | 34316-15-9 | [2][3] |

| CAS Number (Chloride Salt) | 3895-92-9 | [1][2] |

| Molecular Formula (Cation) | C₂₁H₁₈NO₄⁺ | [3] |

| Molecular Formula (Chloride Salt) | C₂₁H₁₈ClNO₄ | |

| Molecular Weight (Cation) | 348.37 g/mol | [3] |

| Molecular Weight (Chloride Salt) | 383.82 g/mol | |

| IUPAC Name | 1,2-dimethoxy-12-methyl-[2]benzodioxolo[5,6-c]phenanthridin-12-ium | [3] |

Table 2: Physical and Chemical Properties of Chelerythrine Chloride

| Property | Value | Source(s) |

| Melting Point | 213.0-214.0 °C | |

| Solubility in DMSO | 0.25 mg/mL | |

| Solubility in Water | Insoluble | |

| Appearance | Yellow Crystalline Solid | [1] |

| UV Absorption Maxima (λmax) | 212, 271, 320, 398 nm | |

| Fluorescence Emission | ~550 nm (as CH⁺) |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's properties. The following sections provide step-by-step protocols for key experiments related to Chelerythrine.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the Chelerythrine chloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. The sample height in the tube should be approximately 2-3 mm.

-

Packing the Sample: To pack the sample tightly at the bottom of the tube, drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface. Repeat this several times.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Solubility in DMSO

Understanding a compound's solubility is fundamental for its use in biological assays.

Apparatus:

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure (Shake-Flask Method):

-

Preparation of Saturated Solution: Add an excess amount of Chelerythrine chloride to a known volume of DMSO in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter.

-

Quantification:

-

Dilute the filtered solution with DMSO to a concentration within the linear range of a pre-established calibration curve.

-

Measure the absorbance at the λmax of Chelerythrine using a UV-Vis spectrophotometer or determine the concentration using a validated HPLC method.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

In Vitro PKC Inhibition Assay

This assay determines the inhibitory effect of Chelerythrine on Protein Kinase C activity.

Materials:

-

Purified recombinant PKC enzyme

-

PKC substrate (e.g., a specific peptide or myelin basic protein)

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., fluorescence-based)

-

Kinase reaction buffer

-

PKC activators (e.g., phosphatidylserine, diacylglycerol, Ca²⁺)

-

Chelerythrine chloride stock solution

-

Stop solution (e.g., EDTA)

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or microplate reader (for non-radioactive assay)

Procedure (General):

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, PKC activators, and the PKC substrate.

-

Inhibitor Addition: Add varying concentrations of Chelerythrine chloride to the reaction mixture. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Enzyme Addition: Add the purified PKC enzyme to the mixture.

-

Initiation of Reaction: Start the phosphorylation reaction by adding ATP (radiolabeled or non-radiolabeled).

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Detection of Phosphorylation:

-

Radioactive Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Use a kit-specific protocol, which may involve antibodies that detect the phosphorylated substrate, and measure the signal using a microplate reader.

-

-

Data Analysis: Plot the percentage of PKC inhibition against the concentration of Chelerythrine to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Chelerythrine chloride

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of Chelerythrine chloride for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Experimental Workflows

Chelerythrine exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for characterizing the compound's activity.

Diagram 1: Chelerythrine's Inhibition of the PKC Signaling Pathway

References

Spectral Characteristics of Solvent Red 49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 49, also widely known as Rhodamine B base, is a xanthene dye recognized for its vibrant color and strong fluorescence.[1][2] Its utility spans various scientific and industrial applications, from a fluorescent stain in biological research, such as fluorescence microscopy and flow cytometry, to a colorant in plastics, inks, and coatings.[2][3] This technical guide provides an in-depth overview of the core spectral characteristics of this compound, offering a valuable resource for professionals leveraging its photophysical properties.

Core Spectral Properties

The defining characteristic of this compound is its strong absorption of light in the visible region and subsequent emission of fluorescent light at a longer wavelength. This phenomenon is dictated by the electronic structure of its conjugated xanthene chromophore.[3]

Absorption and Emission Spectra

The absorption spectrum of this compound is characterized by a prominent peak in the green-yellow region of the visible spectrum, corresponding to the π-π* electronic transition from the ground state (S₀) to the first excited singlet state (S₁).[3] Upon relaxation from the excited state, the dye emits fluorescence, typically in the orange-red region of the spectrum.

The precise wavelengths of maximum absorption (λmax) and emission (λem) are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[3] In general, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum.[3]

Molar Absorptivity and Quantum Yield

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter for quantitative applications. The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is another critical characteristic that is highly dependent on the solvent and temperature.[3][4] Generally, the quantum yield of this compound decreases as the polarity of the solvent increases.[3]

Quantitative Spectral Data

The following table summarizes the key spectral properties of this compound in various solvents.

| Solvent | Absorption Max (λmax) (nm) | Emission Max (λem) (nm) | Molar Absorptivity (ε) (M-1cm-1) | Quantum Yield (Φf) |

| Ethanol | 544 - 546[3][5] | 565 - 567[6][7] | ≥103,000 at 542-546 nm[5] | 0.49 - 0.68[4][8] |

| Methanol | 542 - 546[5] | ~560 | ≥103,000 at 542-546 nm[5] | - |

| Basic Ethanol | - | - | - | 0.65[4] |

| Water | - | - | - | - |

Experimental Protocols

Accurate determination of the spectral characteristics of this compound requires precise experimental methodologies. Below are detailed protocols for measuring the absorption spectrum, emission spectrum, and relative fluorescence quantum yield.

Measurement of Absorption Spectrum

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., ethanol) with a known concentration (e.g., 1 x 10-3 M). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10-6 M to 1 x 10-5 M.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of the prepared this compound solutions in the wavelength range of 400-700 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), plot a calibration curve of absorbance versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the linear fit of this plot.

-

Measurement of Emission Spectrum

This protocol details the procedure for obtaining the fluorescence emission spectrum of this compound.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

-

Instrument Setup:

-

Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the absorption spectrum.

-

Set the emission scan range to cover the expected fluorescence of the dye (e.g., 550-750 nm).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Blank Measurement: Record the emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Data Correction and Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield and spectral properties that overlap with the sample (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Absorption and Emission Measurements:

-

For each solution, measure the absorbance at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std) where:

-

Φf,std is the quantum yield of the standard.

-

msample and mstd are the slopes of the linear fits for the sample and standard plots, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard (if they are different).

-

-

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. rsc.org [rsc.org]

- 3. static.horiba.com [static.horiba.com]

- 4. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]

- 5. jascoinc.com [jascoinc.com]

- 6. omlc.org [omlc.org]

- 7. osha.gov [osha.gov]

- 8. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]

In-Depth Technical Guide: Solubility of Solvent Red 49 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Red 49 (C.I. 45170:1), a xanthene dye also known as Rhodamine B base. Understanding the solubility of this compound is critical for its application in various fields, including industrial dyeing, formulation of inks and coatings, and as a fluorescent tracer in scientific research. This document collates available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers in their experimental design.

Core Concepts in Solubility

This compound, with the chemical formula C₂₈H₃₀N₂O₃, is a non-polar molecule, a characteristic that fundamentally dictates its solubility profile.[1] Its molecular structure allows it to dissolve readily in organic solvents and oils, which is the basis for its classification as a 'solvent' dye.[1] The principle of "like dissolves like" is paramount; the non-polar nature of this compound leads to favorable interactions with non-polar or weakly polar organic solvents, while exhibiting poor solubility in highly polar solvents like water.[1]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported across a range of organic solvents. The following table summarizes the available quantitative and qualitative data from various sources. It is important to note that quantitative values are limited and may vary between sources, potentially due to differences in experimental conditions such as temperature and purity of the dye and solvent.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Alcohols | ||||

| Ethanol | Protic | 1 mg/mL[2] | Soluble, with strong fluorescence[3][4][5], Very Soluble[6] | [2][3][4][5][6] |

| Methanol | Protic | 1 mg/mL[2] | Very Soluble[6] | [2][6] |

| Ketones | ||||

| Acetone | Aprotic | - | Slightly Soluble[3][4][5][7], Soluble[7] | [3][4][5][7] |

| Ethers | ||||

| Ethylene Glycol Ether (Cellosolve) | Aprotic | - | Soluble[3][5], Easily Soluble[4] | [3][4][5] |

| Aromatics | ||||

| Benzene | Aprotic | - | Slightly Soluble[6] | [6] |

| Xylene | Aprotic | - | Soluble[7] | [7] |

| Esters | ||||

| Ethyl Acetate | Aprotic | - | Slightly Soluble[6] | [6] |

| Hydrocarbons | ||||

| Mineral Oil | Non-polar | - | Slightly Soluble[6] | [6] |

| Paraffin Wax | Non-polar | - | Slightly Soluble[6] | [6] |

| Aqueous | ||||

| Water | Protic | 1 mg/mL[2] | Insoluble[7], Soluble (for blue light red)[3][5] | [2][3][5][7] |

Note: There is conflicting information regarding the solubility of this compound in water. While some sources state it is insoluble, others suggest it is soluble, producing a blue-light red color with strong fluorescence. This discrepancy may be due to the presence of impurities or differences in the form of the dye (base vs. salt).

Experimental Protocol for Solubility Determination

While specific, standardized protocols for determining the solubility of this compound are not widely published, a general methodology can be adapted from established guidelines for organic compounds, such as those from the OECD (Organisation for Economic Co-operation and Development) and ASTM International. The following protocol outlines a robust flask method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation mass concentration of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity, with known assay)

-

Selected organic solvent(s) (analytical grade or higher)

-

Glass flasks with stoppers or screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Procedure:

-

Preparation of a Calibration Curve: a. Prepare a stock solution of this compound in the chosen solvent of a known concentration. b. Perform a series of dilutions to create at least five standard solutions of varying, known concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using the UV-Vis spectrophotometer. d. Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

Equilibration: a. Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible. b. Tightly seal the flask to prevent solvent evaporation. c. Place the flask in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required for saturation (e.g., 24-48 hours).

-

Sample Preparation and Analysis: a. After equilibration, allow the flask to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring solid particles, it may be beneficial to first centrifuge the sample at the experimental temperature. c. Filter the sample through a syringe filter that has been pre-wetted with the solvent to remove any remaining suspended particles. d. Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. e. Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

-

Calculation of Solubility: a. Using the absorbance of the diluted sample and the calibration curve equation, calculate the concentration of the diluted solution. b. Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the experimental temperature.

Data Reporting:

The solubility should be reported in units of g/L or mg/mL, and the experimental temperature must be specified. It is also good practice to report the purity of the this compound used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

The solubility of this compound is a key parameter for its effective use in various applications. While qualitative data suggests good solubility in many common organic solvents, quantitative data is sparse. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this compound in solvents relevant to their specific research and development needs. Adherence to a rigorous, well-documented experimental procedure is essential for generating reliable and comparable solubility data.

References

The Dawn of Fluorescence: A Technical History of Xanthene Dyes in Research

A comprehensive guide to the discovery, evolution, and application of xanthene-based fluorophores for researchers, scientists, and drug development professionals.

From their serendipitous discovery in the late 19th century to their indispensable role in modern super-resolution microscopy, xanthene dyes have been at the forefront of scientific visualization. Their unparalleled brightness and tunable photophysical properties have provided researchers with a vibrant palette to illuminate the intricate workings of biological systems. This technical guide delves into the historical development of these remarkable molecules, offering insights into their synthesis, the evolution of their applications, and the experimental protocols that underpin their use.

The Birth of a Fluorophore: Discovery and Early Synthesis

The story of xanthene dyes begins in 1871 with the German chemist Adolf von Baeyer. While investigating the reactions of phthalic anhydride with phenols, he heated a mixture of phthalic anhydride and resorcinol, producing a reddish powder.[1][2] When dissolved in an alkaline solution, this compound exhibited an intense yellow-green fluorescence, a phenomenon von Baeyer termed "fluorescein" after the mineral fluorite.[1] This reaction, a Friedel-Crafts acylation, laid the foundation for the entire class of xanthene dyes.[3]

A few years later, in 1887, another class of xanthene dyes, the rhodamines, were synthesized by Ceresole.[4] By substituting resorcinol with m-aminophenol derivatives, he created dyes with red-shifted absorption and emission spectra, naming them "rhodamines" from the Greek word rhodon for rose, reflecting their characteristic color.[4] These early discoveries provided scientists with the first generation of powerful fluorescent probes.

Evolution and Diversification: A Continuous Quest for Brighter and Better Dyes

The initial discoveries of fluorescein and rhodamine sparked a century-long effort to modify and improve upon the basic xanthene scaffold. The primary goals of these synthetic endeavors were to:

-

Extend the Spectral Range: Early xanthene dyes were largely limited to the green and orange-red regions of the spectrum. Through chemical modifications, new derivatives were created that pushed emission wavelengths further into the red and near-infrared, minimizing autofluorescence from biological samples.[5]

-

Enhance Photostability: A significant drawback of early dyes was their susceptibility to photobleaching. Modern synthetic chemistry has led to the development of more robust fluorophores that can withstand prolonged exposure to excitation light.

-

Improve Quantum Yield: The quantum yield, a measure of the efficiency of fluorescence, has been progressively increased through structural modifications, resulting in brighter probes.

-

Tune Environmental Sensitivity: Researchers have developed xanthene derivatives that are sensitive to their local environment, such as pH, ion concentration, and polarity, enabling their use as functional reporters of cellular states.[4]

This continuous evolution has led to a vast and diverse family of xanthene dyes, each with unique properties tailored for specific applications. Their use has expanded from simple staining to sophisticated techniques like fluorescence microscopy, flow cytometry, DNA sequencing, and super-resolution imaging.[5]

Key Xanthene Dyes: A Photophysical Comparison

The versatility of xanthene dyes is evident in the wide range of their photophysical properties. The following table summarizes key data for some of the most historically significant and widely used xanthene dyes.

| Dye | Year of Discovery/Introduction | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein | 1871 | 494 | 521 | ~76,900 | ~0.93 |

| Rhodamine B | 1887 | 550 | 590 | ~106,000 | ~0.31 |

| Rhodamine 6G | ~1892 | 525 | 548 | ~116,000 | ~0.95 |

| Texas Red® | 1970s | 589 | 615 | ~85,000 | ~0.60 |

| Oregon Green® | 1990s | 496 | 524 | ~83,000 | ~0.92 |

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols: From Synthesis to Application

Historical Synthesis of Fluorescein

The original synthesis of fluorescein by Adolf von Baeyer is a classic example of electrophilic aromatic substitution. The following protocol is based on his foundational method.

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Concentrated sulfuric acid (or zinc chloride as a catalyst)

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid (1 M)

-

Acetone

-

Diethyl ether

Procedure:

-

In a fume hood, combine 0.2 g of powdered phthalic anhydride and 0.3 g of resorcinol in a large test tube.

-

Carefully add 6 drops of concentrated sulfuric acid to the mixture and stir briefly with a glass rod.[6]

-

Heat the test tube in an oil bath preheated to 180-200°C for 30 minutes. It is crucial to maintain this temperature range to avoid decomposition.[6][7]

-

Allow the test tube to cool, then add 10 mL of acetone and stir to dissolve the crude product.[6]

-

Transfer the acetone solution to a beaker and evaporate the acetone on a water bath, leaving an orange residue.

-

Dissolve the residue in 30 mL of diethyl ether and 1.5 mL of water.

-

Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

-

Extract the ether layer with a saturated NaCl solution, then dry the organic layer over anhydrous sodium sulfate.[6]

-

Evaporate the diethyl ether to yield the fluorescein product as an orange solid.

-

To observe the characteristic fluorescence, dissolve a small amount of the product in a 0.1 M NaOH solution.[6]

Immunofluorescence Staining of the Actin Cytoskeleton

Xanthene dyes, conjugated to antibodies or other biomolecules, are workhorses in cellular imaging. The following is a generalized protocol for staining the actin cytoskeleton in fixed cells using a fluorescein-conjugated phalloidin.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4% in PBS) for fixation

-

Triton X-100 (0.1% in PBS) for permeabilization

-

Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

-

Fluorescein-conjugated Phalloidin working solution

-

Mounting medium (with an anti-fade agent)

Procedure:

-

Fixation: Wash the cells on coverslips three times with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the permeabilized cells three times with PBS. Block non-specific binding by incubating with a blocking solution for 30-60 minutes at room temperature.

-

Staining: Remove the blocking solution and incubate the cells with the fluorescein-conjugated phalloidin working solution for 20-60 minutes at room temperature in the dark.[8]

-

Washing: Wash the stained cells three times with PBS to remove unbound phalloidin.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Visualization: Image the stained cells using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation ~495 nm, Emission ~520 nm).

Visualizing Cellular Processes and Experimental Workflows

The power of xanthene dyes lies in their ability to make the invisible visible. The following diagrams, rendered in the DOT language for Graphviz, illustrate key logical and experimental workflows in the history and application of these fluorophores.

Figure 1: Historical evolution of xanthene dyes from their basic constituents to modern applications.

Figure 2: A typical experimental workflow for immunofluorescence staining of cellular structures.

Figure 3: Signaling pathway for assessing mitochondrial health using a cationic rhodamine dye.

The Future is Bright

The historical journey of xanthene dyes is a testament to the power of chemical innovation in driving biological discovery. From von Baeyer's initial synthesis to the advanced probes used in cutting-edge research today, these fluorescent molecules have continuously evolved to meet the ever-increasing demands of science. As microscopy techniques become more sophisticated, the development of novel xanthene dyes with even greater brightness, stability, and functionality will undoubtedly continue, ensuring that these "old dyes" will keep learning new tricks for generations of researchers to come.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 4. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Membrane Potential Detection Kit (Rhodamine 123) - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 9. fondriest.com [fondriest.com]

Unveiling the-Vibrant World of Rhodamine B: A Fundamental Guide to its Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of Rhodamine B, a versatile fluorophore with significant applications in biological imaging, diagnostics, and drug development. This document provides a comprehensive overview of its photophysical properties, the critical equilibrium between its fluorescent and non-fluorescent forms, and the environmental factors that modulate its emission. Detailed experimental protocols and quantitative data are presented to facilitate reproducible research and application.

The Chemical Foundation of Rhodamine B Fluorescence

Rhodamine B's fluorescence is intrinsically linked to its molecular structure. The dye exists in a dynamic equilibrium between two primary forms: a colored, fluorescent zwitterion and a colorless, non-fluorescent spirolactone.[1][2] The transition between these states is the cornerstone of its utility as a sensor and probe.

The zwitterionic form , predominant in polar solvents, possesses a delocalized π-electron system across its xanthene core, enabling efficient absorption of light and subsequent fluorescent emission.[1][3] In contrast, the spirolactone form is favored in non-polar environments and at higher temperatures.[1][4] In this form, the conjugation is disrupted, rendering the molecule colorless and non-fluorescent.[4][5] This equilibrium is highly sensitive to the surrounding environment, making Rhodamine B a powerful tool for probing molecular interactions and local polarity.

Quantitative Photophysical Properties

The fluorescence characteristics of Rhodamine B have been extensively studied and are summarized below. These parameters are crucial for designing and interpreting fluorescence-based assays.

| Property | Value | Solvent | Reference(s) |

| Excitation Maximum (λex) | ~545-546 nm | Ethanol, Water | [6][7] |

| Emission Maximum (λem) | ~566-567 nm | Ethanol, Water | [6][7] |

| Molar Extinction Coefficient | 106,000 cm⁻¹/M at 542.8 nm | Ethanol | [8] |

| Fluorescence Quantum Yield (Φf) | 0.31 - 0.97 | Water, Ethanol | [9][10] |

| Fluorescence Lifetime (τf) | 1.49 - 2.72 ns | Water, Ethanol | [11] |

Table 1: Key Photophysical Properties of Rhodamine B.

The quantum yield and fluorescence lifetime of Rhodamine B are highly dependent on the solvent and concentration. For instance, the quantum yield in ethanol is significantly higher than in water, highlighting the influence of the solvent environment on the radiative decay pathways.[8][10]

The Lactone-Zwitterion Equilibrium: A Controllable Switch

The equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form is the most critical aspect of Rhodamine B's chemistry for sensing applications. This equilibrium can be shifted by various external factors, effectively turning the fluorescence "on" or "off."

Influence of Solvent Polarity

In polar solvents such as water and ethanol, the equilibrium favors the highly polar zwitterionic form, resulting in strong fluorescence.[3] Conversely, in non-polar solvents, the less polar lactone form is stabilized, leading to a decrease in fluorescence.[12] This solvatochromism allows Rhodamine B to be used as a probe for local polarity in complex systems like micelles, polymers, and biological membranes.

Effect of pH

The fluorescence of Rhodamine B is also highly sensitive to pH. In acidic conditions (low pH), the equilibrium shifts towards the "open" fluorescent zwitterionic form.[2][13] As the pH becomes more basic, the "closed" non-fluorescent spirolactone form becomes dominant.[2][13] This pH-dependent fluorescence makes Rhodamine B and its derivatives valuable as pH sensors, particularly for acidic organelles like lysosomes.[14][15] The pKa for this transition is typically in the acidic range.[16]

Caption: pH and solvent polarity drive the equilibrium between the non-fluorescent lactone and fluorescent zwitterion forms of Rhodamine B.

Experimental Protocols for Characterization

Accurate characterization of Rhodamine B's fluorescence properties requires standardized experimental protocols. The following sections provide detailed methodologies for key measurements.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of Rhodamine B.

Materials:

-

Rhodamine B

-

Ethanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of Rhodamine B in ethanol of a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Record the absorption spectrum of each dilution from 300 nm to 700 nm using the spectrophotometer, with ethanol as the blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of Rhodamine B.

Materials:

-

Rhodamine B solution in ethanol (from 4.1)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Use a dilute solution of Rhodamine B (absorbance < 0.1 at λmax) to avoid inner filter effects.

-

Emission Spectrum: Set the excitation wavelength to the determined λmax (around 546 nm) and scan the emission from 550 nm to 750 nm.

-

Excitation Spectrum: Set the emission wavelength to the determined emission maximum (around 567 nm) and scan the excitation wavelength from 400 nm to 560 nm.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of Rhodamine B relative to a standard.

Materials:

-

Rhodamine B solution in ethanol

-

Fluorescein in ethanol (as a standard, Φf = 0.95)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare solutions of both Rhodamine B and the standard (Fluorescein) with absorbances less than 0.1 at their respective excitation wavelengths to minimize reabsorption.[9]

-

Measure the absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength.

-

Integrate the area under the emission spectra for both the sample (A_sample) and the standard (A_standard).

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[17]

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime of Rhodamine B.

Materials:

-

Rhodamine B solution in ethanol

-

Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

Procedure:

-

Prepare a dilute solution of Rhodamine B.

-

Excite the sample with a pulsed laser source at a wavelength near its absorption maximum.

-

Collect the fluorescence decay profile using the TCSPC system.

-

Analyze the decay curve by fitting it to a single or multi-exponential decay model to determine the fluorescence lifetime (τ).

Caption: A streamlined workflow for the comprehensive photophysical characterization of Rhodamine B.

Conclusion

This guide provides a foundational understanding of Rhodamine B fluorescence, emphasizing the interplay between its chemical structure, photophysical properties, and environmental sensitivities. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers employing Rhodamine B in their studies. A thorough grasp of these fundamental principles is essential for the effective design and interpretation of fluorescence-based experiments in drug development and various scientific disciplines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rhodamine B - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. NIH 3D [3d.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. omlc.org [omlc.org]

- 9. jascoinc.com [jascoinc.com]

- 10. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 11. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]

- 14. A rhodamine B-based lysosomal pH probe - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 15. A new rhodamine B-based lysosomal pH fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01573G [pubs.rsc.org]

- 17. jascoinc.com [jascoinc.com]

Solvent Red 49: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the applications of Solvent Red 49. Also known as Rhodamine B base, this versatile xanthene dye is widely utilized across various industrial and scientific fields due to its vibrant color and strong fluorescent properties. This document details its primary uses, presents key quantitative data, outlines experimental protocols, and provides visualizations of experimental workflows.

Overview of this compound

This compound (CAS No. 509-34-2) is a synthetic organic dye characterized by its brilliant bluish-red or pink hue.[] Structurally, it is the spirolactone form of Rhodamine B. This form is typically less fluorescent than its zwitterionic counterpart, Rhodamine B, but the equilibrium between the two can be influenced by the solvent environment and pH.[] Its excellent solubility in organic solvents and oils, coupled with high thermal stability, makes it a preferred colorant in many industrial processes.[2] In scientific research, its fluorescent properties are harnessed for various imaging and detection techniques.

Quantitative Data

A summary of the key physical, chemical, spectral, and toxicological properties of this compound is presented in the tables below for easy comparison and reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 509-34-2 | [3] |

| Molecular Formula | C₂₈H₃₀N₂O₃ | [3] |

| Molecular Weight | 442.55 g/mol | [3] |

| Appearance | Red to violet powder | [4] |

| Melting Point | 139 - 141.1 °C | [5] |

| Boiling Point | > 340 °C | [5] |

| Solubility in Water | 8 to 15 g/L (for Rhodamine B) | [] |

| Solubility in Ethanol | 15 g/L (for Rhodamine B) | [] |

Table 2: Spectral Properties of this compound (Rhodamine B)

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | ~543 nm | [6] | |

| Emission Maximum (λem) | ~565 nm | [6] | |

| Quantum Yield (Φ) | 0.31 | In water | [7] |

| 0.49 | In ethanol | [][8] | |

| 0.65 | In basic ethanol | [][8] | |

| 0.68 | In 94% ethanol | [] | |

| 0.70 | In ethanol | [9] | |

| 0.92 | In ethanol (relative to fluorescein) | [10] |

Table 3: Toxicological Data for this compound

| Test | Result | Species | Reference(s) |

| Oral LD50 | Harmful if swallowed (H302) | Not specified | |

| Dermal LD50 | > 2000 mg/kg | Rat | [5] |

| LC50 (Fish) | 50 mg/L (96 h) | Danio rerio | [5] |

| EC50 (Daphnia) | 3.4 mg/L (48 h) | Daphnia magna | [5] |

| EC50 (Algae) | 13.4 mg/L (72 h) | Desmodesmus subspicatus | [5] |

Industrial Applications

This compound is a workhorse colorant in numerous industries due to its vibrant shade, good lightfastness, and excellent thermal stability.

Plastics and Polymers

A primary application of this compound is in the coloration of various plastics.[2] Its fat-soluble nature allows for seamless integration into non-polar polymer matrices, ensuring uniform and vibrant coloration. It is particularly valued for its high thermal stability, making it suitable for high-temperature processing methods like injection molding and extrusion. This property ensures that the dye does not degrade, discolor, or migrate during manufacturing, resulting in a final product with excellent color fidelity. Common plastics colored with this compound include:

-

Polyvinyl chloride (PVC)

-

Polystyrene (PS)

-

Polycarbonate (PC)

-

Acrylics

Inks and Coatings

The high solubility of this compound in organic solvents makes it an ideal candidate for solvent-based inks and coatings.[2] It provides a bright, crisp color with good payoff, which is essential for printing, industrial marking, and specialty coatings. The dye's good lightfastness contributes to the longevity of the printed or coated materials, resisting fading upon exposure to light.

A general formulation for a solvent-based ink includes a solvent, a resin (binder), a colorant (like this compound), and various additives to control properties like viscosity and surface tension.

Other Industrial Uses

Beyond plastics and inks, this compound is used to color a variety of other products, including:

-

Wood stains and coatings: It provides a consistent and fade-resistant color to wood products.

-

Leather finishes: Used to dye and finish leather goods.

-

Waxes and candles: It imparts a uniform color with minimal bleeding.[2]

-

Aluminum foil and hot stamping foils: For decorative coloring.

Applications as a Biological Stain

In the scientific community, this compound is more commonly known by its chemical name, Rhodamine B base. Its fluorescent properties are extensively utilized in various biological imaging techniques.

Fluorescence Microscopy

Rhodamine B is a widely used fluorescent dye in microscopy for visualizing cellular structures. It can be used to stain cell membranes, and when used in conjunction with other dyes like DAPI or Hoechst, it allows for multicolor imaging of both the cytoplasm and the nucleus.[] Its derivatives, such as Rhodamine 123, are used to specifically target and visualize mitochondria, providing insights into cellular metabolism and health.[] Rhodamine phalloidin conjugates are employed to stain actin filaments, which are crucial components of the cytoskeleton.[]

Flow Cytometry

Flow cytometry benefits from the bright fluorescence of Rhodamine B for the rapid analysis and sorting of cells. Cells can be labeled with Rhodamine B or its conjugates to identify specific cell populations based on surface markers or other characteristics.

Staining for Acid-Fast Bacteria

A significant application of Rhodamine B in microbiology is in the Auramine-Rhodamine stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[] This fluorescence microscopy technique is highly sensitive and allows for the rapid visualization of the bacteria against a dark background.

Experimental Protocols

This section provides detailed methodologies for some of the key applications of this compound (Rhodamine B) cited in the literature.

General Protocol for Staining Fixed Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining fixed cells with Rhodamine B. Optimization may be necessary depending on the cell type and specific target.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS (Fixative)

-

0.1-0.5% Triton X-100 in PBS (Permeabilization buffer, optional)

-

Rhodamine B stock solution (e.g., 1 mg/mL in DMSO)

-

Mounting medium (preferably with an anti-fade agent)

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Fixation: Carefully remove the culture medium and wash the cells once with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-20 minutes at room temperature.[5]

-

Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.[5]

-

Permeabilization (Optional): If staining intracellular structures, add the permeabilization buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[5]

-

Washing (if permeabilized): Wash the cells three times with PBS for 5 minutes each.[5]

-

Staining: Dilute the Rhodamine B stock solution in PBS to a final working concentration (typically in the µM range, e.g., 1-10 µM). Incubate the cells with the Rhodamine B working solution for 20-60 minutes at room temperature, protected from light.[4][5]

-

Washing: Remove the staining solution and wash the cells three to five times with PBS to remove unbound dye.[5]

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine B (e.g., excitation ~540-550 nm, emission ~570-590 nm).[5]

Auramine-Rhodamine Staining for Acid-Fast Bacteria

This protocol is adapted for the detection of mycobacteria in smears.

Materials:

-

Auramine O

-

Rhodamine B (C.I. 45170)

-

Glycerol

-

Phenol

-

Distilled water

-

Acid-alcohol (decolorizer)

-

Potassium permanganate solution (counterstain)

Procedure:

-

Staining Solution Preparation:

-

Dissolve 3 g of Auramine O and 1.5 g of Rhodamine B in 150 ml of glycerol at room temperature with stirring.

-

Add 20 ml of liquefied phenol (melted at 45°C) and mix.

-

Add 100 ml of distilled water, mix well, and filter through glass wool.

-

-

Smear Preparation and Fixation: Prepare a smear of the sample on a clean microscope slide, air-dry, and heat-fix.

-

Primary Staining: Flood the slide with the Auramine-Rhodamine solution and allow it to stand for 15-20 minutes.[5]

-

Washing: Rinse the slide thoroughly with distilled water.[5]

-

Decolorization: Decolorize with acid-alcohol until the smear is colorless.[7]

-

Washing: Wash the slide thoroughly with distilled water.[7]

-

Counterstaining: Apply the potassium permanganate solution for 1-2 minutes.[5][7]

-

Washing and Drying: Rinse with distilled water and allow to air-dry.[5][7]

-

Imaging: Examine the slide under a fluorescence microscope. Acid-fast bacteria will appear as bright reddish-yellow fluorescent bacilli against a dark background.

Flow Cytometry Protocol for Cellular Uptake Studies

This protocol provides a general framework for using Rhodamine B to assess cellular uptake or efflux.

Materials:

-

Cells in suspension

-

Appropriate cell culture medium or buffer (e.g., PBS)

-

Rhodamine B stock solution

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in the appropriate medium or buffer at a suitable concentration (e.g., 1 x 10⁶ cells/mL).

-

Staining: Add Rhodamine B to the cell suspension to a final concentration (e.g., 1 µM).[4] For time-course experiments, samples can be taken at different time points. For inhibition studies, pre-incubate cells with the inhibitor before adding Rhodamine B.

-

Incubation: Incubate the cells with Rhodamine B for a specific duration (e.g., 3 hours) at a controlled temperature (e.g., 10°C), protected from light.[4]

-

Washing: After incubation, wash the cells with cold PBS to remove extracellular dye. Centrifuge the cells and resuspend them in fresh PBS.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate excitation and emission filters for Rhodamine B.

Visualizations

The following diagrams illustrate generalized workflows for the application of this compound.

Caption: Workflow for the coloration of plastics with this compound.

Caption: General workflow for biological staining with Rhodamine B.

Conclusion

This compound is a highly versatile dye with significant applications in both industrial manufacturing and scientific research. Its desirable properties, including strong coloration, high solubility in organic solvents, thermal stability, and fluorescence, ensure its continued use in a wide array of fields. For industrial applications, it provides a reliable and vibrant coloration solution for plastics, inks, and coatings. In the life sciences, as Rhodamine B base, it remains an indispensable tool for fluorescence microscopy and flow cytometry, enabling the visualization and analysis of cellular structures and processes. Further research into novel applications and formulations of this classic dye is likely to continue, expanding its utility even further.

References

- 2. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. webpath.med.utah.edu [webpath.med.utah.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biognost.com [biognost.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

C.I. 45170:1: A Comprehensive Safety and Toxicity Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

C.I. 45170:1, also known as Basic Red 1:1, is a synthetic dye belonging to the xanthene class. It is closely related to Rhodamine B (C.I. 45170) and Rhodamine 6G. These dyes are widely used in various industrial applications, including textiles, inks, and plastics. In the scientific and biomedical fields, their fluorescent properties have led to their use as staining agents in microscopy and as tracers in biological research. Given their potential for human exposure, a thorough understanding of their safety and toxicological profile is crucial for risk assessment and the development of safe handling and use protocols. This technical guide provides a comprehensive overview of the available safety and toxicity data for C.I. 45170:1 and its closely related analogues, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 3,6-Bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethylxanthylium chloride | N/A |

| C.I. Name | Basic Red 1:1 | N/A |

| CAS Number | 3068-39-1 | N/A |

| Molecular Formula | C27H29ClN2O3 | N/A |

| Molecular Weight | 464.98 g/mol | N/A |

| Appearance | Red powder | N/A |

| Solubility | Soluble in water | N/A |

Summary of Toxicological Data

The toxicological profile of C.I. 45170:1 and its analogues indicates potential for acute toxicity, eye damage, and skin sensitization. The primary mechanism of toxicity appears to be related to mitochondrial dysfunction and the induction of oxidative stress.

Acute Toxicity

The acute toxicity of C.I. 45170:1 and related compounds has been evaluated by oral and dermal routes.

| Test | Species | Route | LD50/LC50 | GHS Classification |

| Acute Oral Toxicity | Mouse | Oral | 887 mg/kg (Rhodamine B) | Category 4: Harmful if swallowed |

| Acute Dermal Toxicity | Data not available | Dermal | Data not available | Not classified |

| Acute Inhalation Toxicity | Data not available | Inhalation | Data not available | Not classified |

Irritation and Sensitization

| Test | Species | Results | GHS Classification |

| Eye Irritation | Rabbit | Causes serious eye damage | Category 1: Causes serious eye damage |

| Skin Irritation | Data not available | May cause skin irritation in sensitive individuals | Not classified |

| Skin Sensitization | Guinea Pig | May cause an allergic skin reaction | Category 1: May cause an allergic skin reaction |

Genotoxicity

In vitro and in vivo studies have been conducted to assess the genotoxic potential of related rhodamine dyes.

| Assay Type | Test System | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium | With and without | Negative |

| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | Without | Positive |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With | Positive |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With | Positive |

Carcinogenicity

Long-term carcinogenicity studies have been conducted by the National Toxicology Program (NTP) on Rhodamine 6G.

| Species | Route | Duration | Findings |

| Rat (F344/N) | Feed | 2 years | Equivocal evidence of carcinogenic activity in male and female rats. |

| Mouse (B6C3F1) | Feed | 2 years | No evidence of carcinogenic activity in male and female mice. |

Reproductive and Developmental Toxicity

| Species | Study Type | Findings |

| Rat | Two-generation (OECD 416, inferred) | Data not available for C.I. 45170:1. Studies on Rhodamine B suggest potential for reproductive toxicity. |

| Zebrafish | Reproductive toxicity | Rhodamine B exposure led to impaired fecundity and teratogenic effects in the F1 generation. |

Experimental Protocols

Acute Oral Toxicity (Adapted from OECD Guideline 401)

-

Test Species: Rat (Sprague-Dawley strain).

-

Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum, except for a brief fasting period before dosing.

-

Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle, such as distilled water or corn oil.

-

Dose Administration: A single dose is administered by oral gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Eye Irritation (Adapted from Draize Test, OECD Guideline 405)

-

Test Species: Albino rabbit.

-

Procedure: A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the ocular lesions is scored according to a standardized system.

Skin Sensitization (Adapted from Guinea Pig Maximization Test, OECD Guideline 406)

-

Test Species: Guinea pig.

-

Induction Phase:

-

Day 0: Intradermal injections of the test substance with and without Freund's Complete Adjuvant (FCA).

-

Day 7: Topical application of the test substance to the same area.

-

-

Challenge Phase:

-

Day 21: Topical application of the test substance to a naive site.

-

-

Evaluation: The skin reactions at the challenge site are scored for erythema and edema 24 and 48 hours after patch removal.

Mechanism of Toxicity: Signaling Pathways

The primary mechanism of toxicity for C.I. 45170:1 and related rhodamine dyes involves the disruption of mitochondrial function and the subsequent induction of oxidative stress. As cationic lipophilic molecules, they readily accumulate in the mitochondria due to the negative mitochondrial membrane potential.

Methodological & Application

Application Notes and Protocols: Solvent Red 49 for Fluorescent Staining in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction